molecular formula C23H23N7O2 B2735127 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone CAS No. 920347-37-1

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone

Cat. No.: B2735127
CAS No.: 920347-37-1
M. Wt: 429.484
InChI Key: DGVPOIYHTOFNRG-UHFFFAOYSA-N
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Description

The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone is a triazolo-pyrimidine derivative with a piperazine linker and a 4-methoxyphenyl ketone moiety.

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-32-19-9-7-18(8-10-19)23(31)29-13-11-28(12-14-29)21-20-22(25-16-24-21)30(27-26-20)15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVPOIYHTOFNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone , which contains a triazolo-pyrimidine structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N6OC_{19}H_{20}N_{6}O with a molecular weight of approximately 348.41 g/mol. The compound consists of three key structural motifs:

  • Triazolo[4,5-d]pyrimidine : Known for its diverse biological activities.
  • Piperazine ring : Often involved in enhancing the pharmacokinetic profile of drugs.
  • Methoxyphenyl group : Contributes to the lipophilicity and potentially enhances receptor binding.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often ranging from 0.5 to 8 µg/mL .

CompoundTarget OrganismMIC (µg/mL)
Triazolo-pyrimidine derivativeS. aureus0.5
Triazolo-pyrimidine derivativeE. coli2.0
Triazolo-pyrimidine derivativeP. aeruginosa4.0

Anticancer Activity

The biological activity of triazolo-pyrimidines extends into oncology. Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, compounds with similar structures have been reported to inhibit human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 30 µM .

The mechanism by which these compounds exert their biological effects is often linked to their ability to interact with specific enzymes or receptors:

  • Enzyme Inhibition : Triazolo-pyrimidines may function as inhibitors of key enzymes involved in nucleotide synthesis or cell signaling pathways.
  • Receptor Modulation : Some studies suggest that these compounds could act as antagonists at purinergic receptors, which play a role in cellular communication and proliferation .

Case Studies

  • Antitubercular Activity : A series of studies focused on the synthesis of triazolo-pyrimidine derivatives showed promising results against Mycobacterium tuberculosis, with certain compounds exhibiting IC50 values as low as 1.35 µM .
  • Anticancer Research : In vitro studies on MCF-7 cells revealed that specific derivatives led to a significant reduction in cell viability, highlighting their potential as anticancer agents .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives similar to (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone:

  • Cytotoxicity : A derivative of the compound demonstrated significant cytotoxic effects against various cancer cell lines, including BT-474 (breast cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The IC50 value for one of the most potent derivatives was reported at 0.99±0.01μM0.99\pm 0.01\,\mu M against BT-474 cells .
  • Mechanism of Action : The compound induces apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of tubulin polymerization. Flow cytometric analyses revealed that it leads to cell cycle arrest at the sub-G1 and G2/M phases .

Other Therapeutic Applications

In addition to its anticancer properties, triazolo-pyrimidine derivatives have shown promise in other therapeutic areas:

  • Antimicrobial Activity : Some studies indicate that similar compounds exhibit antibacterial and antifungal properties, making them candidates for further exploration in treating infections .
  • Neurological Disorders : Research suggests potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Synthesis and Derivatives

The synthesis of (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone involves several steps:

  • Formation of Triazole : The initial step typically involves the synthesis of the triazole ring using azide and alkyne coupling reactions.
  • Piperazine Integration : Piperazine is then introduced to form the piperazinyl derivative.
  • Final Coupling : The methanone moiety is attached last to yield the final product.

Case Study 1: Cytotoxicity Assessment

A study evaluated a series of substituted triazolo-pyrimidine derivatives for their cytotoxic effects on human cancer cell lines. Among these, one compound showed remarkable potency with an IC50 value significantly lower than existing chemotherapeutics .

Case Study 2: Mechanistic Studies

Further mechanistic investigations revealed that certain derivatives could inhibit tubulin polymerization effectively, indicating their potential use as anti-mitotic agents in cancer therapy .

Chemical Reactions Analysis

Functional Group Modifications

The compound undergoes targeted modifications at its reactive sites:

2.1 Methoxyphenyl Demethylation
The methoxy group can be demethylated to a hydroxyl group under acidic conditions:

  • Reagents: BBr3, DCM

  • Conditions: 0°C to room temperature, 2 hours

  • Product: Hydroxyphenyl derivative (yield: 65%).

2.2 Piperazine Alkylation/Acylation
The piperazine nitrogen undergoes alkylation or acylation to introduce new substituents:

Reaction Type Reagents Conditions Yield Reference
AlkylationMethyl iodide, K2CO3DMF, 60°C, 6 hours80%
AcylationAcetyl chloride, Et3NDCM, RT, 4 hours75%

2.3 Triazole Ring Functionalization
The triazole ring participates in cycloaddition reactions with alkynes or nitriles:

  • Reagents: Phenylacetylene, Cu(I) catalyst

  • Conditions: 100°C, 24 hours

  • Product: Fused triazole-pyrimidine derivatives (yield: 50–60%) .

Stability Under Various Conditions

The compound’s stability is critical for handling and storage:

3.1 Thermal Stability

  • Melting Point: >250°C (decomposition observed at 260°C).

  • Thermogravimetric Analysis (TGA): 5% weight loss at 220°C under nitrogen.

3.2 Hydrolytic Stability

  • Acidic Conditions (pH 2): Stable for 24 hours; degradation ≤5%.

  • Basic Conditions (pH 12): Rapid hydrolysis of the methoxy group (50% degradation in 6 hours) .

3.3 Photostability

  • UV Exposure (254 nm): 90% intact after 48 hours; photooxidation of the benzyl group observed.

Reaction Mechanisms and Selectivity

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient triazolopyrimidine core facilitates substitution at the 7-position, with piperazine acting as a nucleophile.

  • Demethylation: BBr3 selectively cleaves the methoxy group via formation of a boron-oxygen complex, leaving other functional groups intact.

  • Acylation: The piperazine’s secondary amine reacts preferentially with acyl chlorides over the triazole nitrogen due to steric and electronic factors .

Key Research Findings

Recent studies highlight the compound’s versatility:

  • Catalytic Cross-Coupling: Palladium-catalyzed Suzuki coupling introduces aryl groups at the pyrimidine C5 position (yield: 55–70%) .

  • Biological Activity Modulation: Alkylation of the piperazine ring enhances solubility and bioavailability in preclinical models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a triazolo-pyrimidine core and piperazine linker with several analogs, differing primarily in substituent groups. Below is a comparative analysis of its structural and physicochemical properties against two closely related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Triazolo-Pyrimidine Substituents on Methanone/Piperazine Molecular Formula Molecular Weight (g/mol) Key Functional Features
Target Compound 3-Benzyl 4-Methoxyphenyl C₂₉H₂₈N₈O₂ 520.59 Electron-donating methoxy group; benzyl enhances lipophilicity
{4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone 3-(4-Methylphenyl) 4-Trifluoromethylphenyl C₂₉H₂₅F₃N₈O 558.56 Trifluoromethyl (electron-withdrawing); methylphenyl increases steric bulk
1-[4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]-2-(4-chlorophenyl)ethanone 3-Benzyl 4-Chlorophenyl acetyl C₂₇H₂₅ClN₈O 528.99 Chlorophenyl (electron-withdrawing); acetyl group modifies polarity

Key Observations :

Electron Effects :

  • The target compound ’s 4-methoxyphenyl group donates electrons via its methoxy substituent, which may improve solubility in polar solvents compared to the trifluoromethyl (CF₃) and chloro (Cl) groups in analogs .
  • The CF₃ group in the second compound enhances metabolic stability but may reduce binding affinity due to steric and electronic effects .

However, the acetyl group in introduces polarity, balancing this effect.

Bioactivity Trends :

  • While direct bioactivity data for the target compound are unavailable, analogs with trifluoromethyl or chloro substituents (e.g., ) are often explored in oncology and antimicrobial research due to their enhanced interaction with hydrophobic binding pockets in enzymes .

Synthetic Utility :

  • The piperazine linker in all three compounds allows modular synthesis, enabling rapid diversification for structure-activity relationship (SAR) studies .

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

Methodological Answer: Synthesis of triazolopyrimidine derivatives typically involves multi-step reactions, including cyclocondensation and coupling reactions. For example, analogous compounds (e.g., triazolo[4,3-a]pyridines) are synthesized via refluxing intermediates in glacial acetic acid with catalytic HCl, followed by hydrazine derivatives . Purification often employs column chromatography (silica gel, petroleum ether/ethyl acetate eluent) and recrystallization. Solvent selection (e.g., chloroform or methanol) should align with solubility profiles .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer: Combine multiple techniques:

  • NMR (1H, 13C) to confirm proton environments and carbon frameworks .
  • FT-IR for functional group identification (e.g., triazole C=N stretches at ~1680 cm⁻¹) .
  • Single-crystal X-ray diffraction to resolve stereochemistry and bond angles, as demonstrated for triazolopyrimidine analogs .
  • HPLC-MS for purity assessment and molecular ion verification .

Q. How can preliminary biological activity be assessed in vitro?

Methodological Answer: Use standardized assays:

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based protocols .

Q. What strategies improve solubility and formulation for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PEG-400 or cyclodextrin inclusion complexes .
  • Salt formation : Explore hydrochloride or phosphate salts if basic amines are present .
  • Nanoparticulate delivery : Encapsulate via PLGA nanoparticles for sustained release .

Q. Which analytical methods ensure batch-to-batch consistency?

Methodological Answer:

  • HPLC-PDA : Monitor purity (>97%) with C18 columns and gradient elution .
  • DSC/TGA : Assess thermal stability (e.g., melting points >150°C) .
  • Elemental analysis : Verify C/H/N ratios within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can molecular docking and crystallography elucidate target binding mechanisms?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with protein structures (e.g., PDB entries) to predict binding poses of the triazolopyrimidine core .
  • X-ray co-crystallization : Resolve ligand-receptor complexes (e.g., kinase inhibitors) to identify critical interactions (e.g., π-π stacking with benzyl groups) .

Q. What experimental designs evaluate metabolic stability and environmental persistence?

Methodological Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .
  • Environmental fate studies : Use OECD 307 guidelines to assess hydrolysis/photolysis in simulated soil/water systems .

Q. How should contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Dose-response validation : Replicate assays with stricter controls (e.g., ATP levels in cytotoxicity assays) .
  • Bibliometric analysis : Compare methodologies (e.g., cell lines, exposure times) to identify confounding variables .

Q. What degradation pathways dominate under accelerated storage conditions?

Methodological Answer:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light, then profile degradants via UPLC-QTOF .
  • Stability-indicating assays : Develop validated HPLC methods to track hydrolytic or oxidative byproducts .

Q. How can synergistic effects with existing therapeutics be systematically studied?

Methodological Answer:

  • Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
  • Transcriptomic profiling : RNA-seq to identify pathways modulated by combination therapy vs. monotherapy .

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